LipidGreen 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

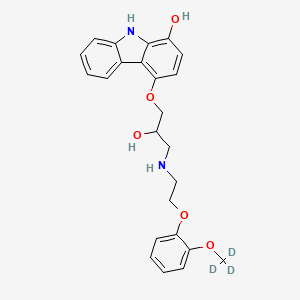

LipidGreen 2 is a second-generation small molecule probe designed for lipid imaging. It is known for its enhanced fluorescence signal compared to its predecessor, LipidGreen. This compound selectively stains neutral lipids in cells and fat deposits in live zebrafish, making it a valuable tool in biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

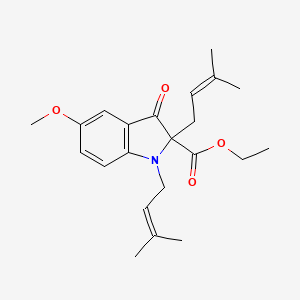

The synthesis of LipidGreen 2 involves the N-dimethylallylation of a 3-hydroxyindole-based compound. The reaction conditions typically include the use of dimethyl sulfoxide as a solvent, with the reaction being carried out at room temperature. The product is then purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to confirm its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

LipidGreen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of this compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

LipidGreen 2 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying lipid interactions and dynamics.

Biology: Employed in imaging studies to visualize lipid droplets and fat deposits in cells and organisms, particularly in zebrafish models.

Medicine: Utilized in research on metabolic disorders, such as fatty liver disease, by enabling the visualization of lipid accumulation in tissues.

Industry: Applied in the development of diagnostic tools and assays for detecting lipid-related abnormalities .

Mechanism of Action

LipidGreen 2 exerts its effects by selectively binding to neutral lipids within cells. The compound’s fluorescence properties allow it to emit a bright signal upon binding, which can be detected using fluorescence microscopy. This selective staining is due to the compound’s molecular structure, which facilitates its interaction with lipid molecules. The primary molecular targets are lipid droplets and fat deposits, and the pathways involved include lipid metabolism and storage .

Comparison with Similar Compounds

LipidGreen 2 is often compared with other lipid imaging probes such as Nile Red and BODIPY 493/503:

Nile Red: While Nile Red is also used for lipid staining, this compound provides a stronger fluorescence signal and better selectivity for neutral lipids.

BODIPY 493/503: This compound has been shown to be more effective in assessing hepatotoxicity and provides clearer imaging results in zebrafish models

Similar compounds include:

- Nile Red

- BODIPY 493/503

- LipidToxt Red Dye

This compound stands out due to its superior fluorescence properties and selectivity, making it a preferred choice for lipid imaging in various research applications .

Properties

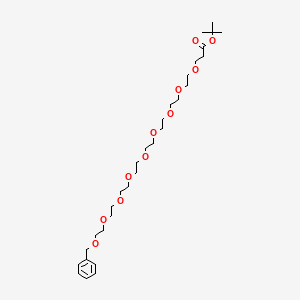

Molecular Formula |

C22H29NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |

InChI |

InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |

InChI Key |

VFAFYBVPGKPJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)